2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate
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Overview
Description
2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate is a chemical compound with the molecular formula C5H10ClN2.BF4. It is known for its use in various organic synthesis reactions, particularly as a coupling reagent in peptide synthesis. The compound is characterized by its white to off-white crystalline powder form and is sensitive to moisture and light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate typically involves the reaction of 1,3-dimethylimidazolidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The resulting 2-chloro-1,3-dimethylimidazolidinium chloride is then reacted with tetrafluoroboric acid to yield the tetrafluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperature and pressure conditions to ensure the stability of the product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is widely used in peptide coupling reactions, facilitating the formation of peptide bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under mild to moderate temperature conditions .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, in peptide coupling reactions, the major product is the peptide bond formed between amino acids .
Scientific Research Applications
2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a coupling reagent in organic synthesis, particularly in the formation of peptide bonds.
Medicine: It plays a role in the synthesis of pharmaceutical compounds, aiding in the development of new drugs.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate involves its ability to act as a coupling reagent. It facilitates the formation of peptide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amines. This activation is achieved through the formation of an intermediate complex that enhances the electrophilicity of the carboxyl group .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3-dimethylimidazolidinium chloride: Similar in structure but differs in the counterion, which is chloride instead of tetrafluoroborate.
2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate: Another similar compound with hexafluorophosphate as the counterion.
Uniqueness
2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate is unique due to its specific counterion, tetrafluoroborate, which can influence its solubility and reactivity in certain reactions. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-chloro-1,3-dimethylimidazolidin-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClN2.BF4/c1-7-3-4-8(2)5(7)6;2-1(3,4)5/h5H,3-4H2,1-2H3;/q;-1/p+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAWOGYVMSAHHH-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[NH+]1CCN(C1Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BClF4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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